molecular formula C8H14N4 B1372088 3-(piperidin-4-yl)-1H-pyrazol-5-amine CAS No. 1325671-21-3

3-(piperidin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1372088
CAS No.: 1325671-21-3
M. Wt: 166.22 g/mol
InChI Key: VIUKMNKXXJAZLD-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound that features a piperidine ring attached to a pyrazole ring Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 3-(piperidin-4-yl)-1H-pyrazol-5-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and proliferation.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, to exert its effects . .

Biochemical Pathways

The compound’s interaction with its target affects various biochemical pathways. For instance, it has been found to have a role in the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) pathways . These pathways are crucial in cell growth and proliferation, and their modulation can have significant effects on cellular function.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target and the subsequent modulation of biochemical pathways. For instance, its role in the ALK and ROS1 pathways suggests potential anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the reaction of piperidine-4-carboxylic acid with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(piperidin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.

    Pyrazole derivatives: These include compounds like 1H-pyrazole and its substituted forms.

Uniqueness

3-(piperidin-4-yl)-1H-pyrazol-5-amine is unique due to the combination of the piperidine and pyrazole rings, which can confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in synthetic chemistry and its potential biological activities .

Properties

IUPAC Name

5-piperidin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUKMNKXXJAZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325671-21-3
Record name 3-(piperidin-4-yl)-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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